Cas no 2138144-74-6 (Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate)

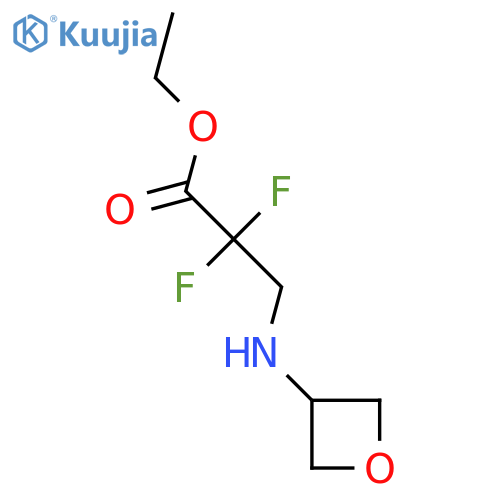

2138144-74-6 structure

商品名:Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- 2138144-74-6

- ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate

- Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate

- EN300-788874

-

- インチ: 1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3

- InChIKey: YDJJZGNIHOIXAM-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)OCC)(CNC1COC1)F

計算された属性

- せいみつぶんしりょう: 209.08634960g/mol

- どういたいしつりょう: 209.08634960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 47.6Ų

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-788874-1.0g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 1.0g |

$1272.0 | 2025-02-22 | |

| Enamine | EN300-788874-0.1g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 0.1g |

$1119.0 | 2025-02-22 | |

| Enamine | EN300-788874-5.0g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 5.0g |

$3687.0 | 2025-02-22 | |

| Enamine | EN300-788874-0.05g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 0.05g |

$1068.0 | 2025-02-22 | |

| Enamine | EN300-788874-0.25g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 0.25g |

$1170.0 | 2025-02-22 | |

| Enamine | EN300-788874-0.5g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 0.5g |

$1221.0 | 2025-02-22 | |

| Enamine | EN300-788874-2.5g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 2.5g |

$2492.0 | 2025-02-22 | |

| Enamine | EN300-788874-10.0g |

ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |

2138144-74-6 | 95.0% | 10.0g |

$5467.0 | 2025-02-22 |

Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

2138144-74-6 (Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量